3-Methyl-2-oxoimidazolidine-1-carbonyl chloride
Overview
Description
3-Methyl-2-oxoimidazolidine-1-carbonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
It is likely that the compound interacts with its targets through its carbonyl chloride and sulfonyl functional groups, which are reactive and can form covalent bonds with various biological molecules .
Action Environment
The action, efficacy, and stability of 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactive species . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of 3-methyl-2-oxoimidazolidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
3-Methyl-2-oxoimidazolidine+SOCl2→3-Methyl-2-oxoimidazolidine-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxoimidazolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-Methyl-2-oxoimidazolidine and hydrochloric acid.
Condensation Reactions: It can react with other compounds to form larger molecules, often used in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis.
Catalysts: In some reactions, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3-Methyl-2-oxoimidazolidine-1-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Oxoimidazolidine-1-carbonyl chloride: Lacks the methyl group at the 3-position.
3-Methyl-2-oxoimidazolidine-1-carboxylic acid: Contains a carboxylic acid group instead of an acyl chloride group.
1,3-Dimethyl-2-oxoimidazolidine-1-carbonyl chloride: Contains an additional methyl group at the 1-position.
Uniqueness
3-Methyl-2-oxoimidazolidine-1-carbonyl chloride is unique due to the presence of both the acyl chloride group and the methyl group at the 3-position. This combination imparts specific reactivity and properties that make it valuable in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
3-methyl-2-oxoimidazolidine-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c1-7-2-3-8(4(6)9)5(7)10/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOGFDPKEOSFCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608695 | |
Record name | 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57451-84-0 | |
Record name | 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-oxo-1-imidazolidinecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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